
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related N-(fluorenyl-9-methoxycarbonyl) amino acids involves a series of steps that ensure the introduction of the fluorenyl group, which is crucial for the compound's activity and properties. Such compounds have been synthesized with a focus on their anti-inflammatory activity, demonstrating the importance of precise synthetic strategies to achieve desired functionalities and bioactivities (Weitzberg et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid has been elucidated using techniques like X-ray crystallography. Such studies provide insights into the conformational preferences and intermolecular interactions, crucial for understanding the compound's behavior in various environments (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving these compounds often focus on their ability to undergo transformations that modify their functional groups, which can affect their chemical properties significantly. For example, Schiff base formation using related thiophene derivatives demonstrates the chemical versatility and reactivity of the thiophenyl group, which is a common feature in similar compounds (Puthran et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how these compounds interact with their environment. Such properties are influenced by the molecular structure and can be studied through various analytical techniques, providing insights into the compound's behavior in different contexts (Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards various reagents, stability under different conditions, and its ability to participate in specific chemical reactions, are central to its application in synthesis and other areas. The compound's functionality, including the fluorenyl and thiophenyl groups, plays a significant role in its chemical behavior and interactions (Gregar & Gervay-Hague, 2004).
Scientific Research Applications
Applications in Peptide Synthesis
Additionally, this compound has been instrumental in the field of peptide synthesis. The preparation of various N-Fmoc-protected β2-homoamino acids, key components in the solid-phase synthesis of β-peptides, has been facilitated by the use of this compound. The protective group, N-Fmoc, derived from the fluorenyl moiety, provides stability and selectivity during the synthesis process, ensuring high yields and diastereoselectivities. The prepared Fmoc-amino acids have been fully characterized, underscoring the compound's utility in precise and controlled peptide construction (Šebesta & Seebach, 2003).
Self-Assembly and Morphological Studies
The compound has also been reported to participate in self-assembly processes, forming structures with varied morphologies. Studies have shown that Fmoc variants of amino acids, which include the fluorenyl moiety, can form self-assembled structures with controlled morphological changes under different concentrations and temperatures. These findings are crucial for the design of novel materials and nanotechnology applications, where the manipulation of molecular architecture at the nanoscale is fundamental (Kshtriya et al., 2021). Similar studies have also emphasized the self-assembling properties of Fmoc modified amino acids, indicating their potential in the development of new materials with desired functionalities (Gour et al., 2021).
Mechanism of Action
Target of Action
As an alanine derivative , it may interact with proteins or enzymes that recognize or process alanine residues
Mode of Action
As an alanine derivative , it might mimic the natural amino acid alanine in biochemical interactions, potentially influencing protein structure or function. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which could play a role in its interactions with other molecules.
Result of Action
As an alanine derivative , it might influence processes involving alanine, potentially affecting protein structure or function
Action Environment
The action, efficacy, and stability of Fmoc-L-3-Thienylalanine could be influenced by various environmental factors. These might include the pH, temperature, and presence of other molecules in its environment. The compound is recommended to be stored at 2-8°C , suggesting that it might be sensitive to temperature.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


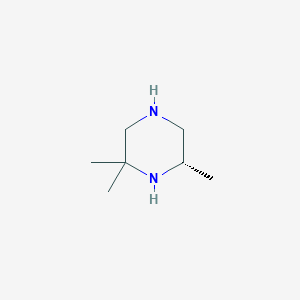

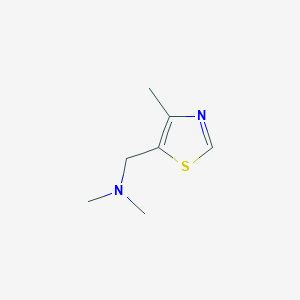
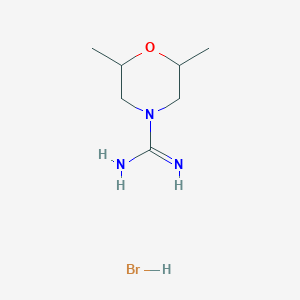
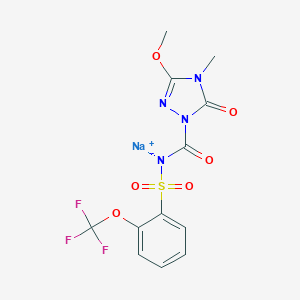
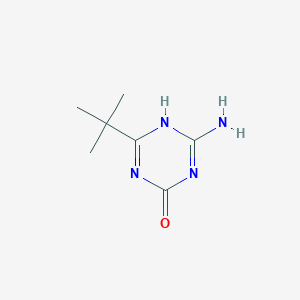
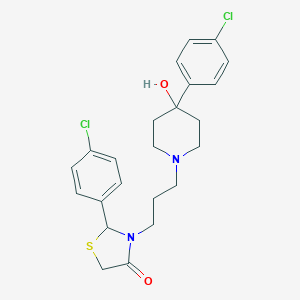

![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
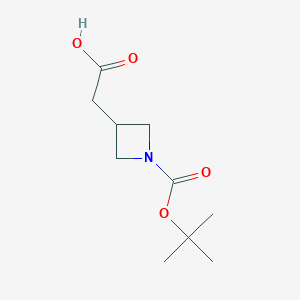
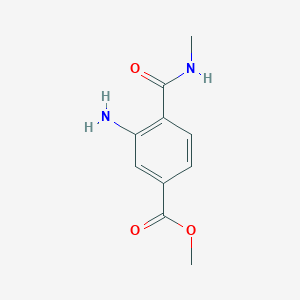
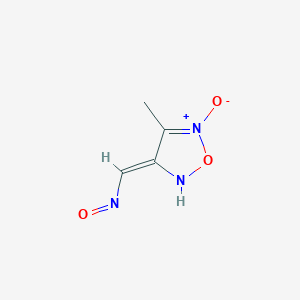
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)